Titanium lactate ammonium salt

Descripción

Solution-Phase Synthesis Routes

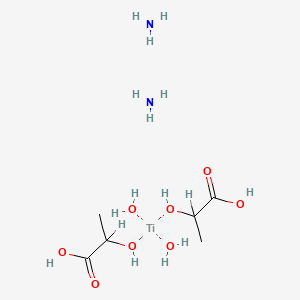

The formation of Dihydroxybis(ammonium lactato)titanium involves the chelation of a titanium(IV) center by lactate (B86563) ligands in an aqueous ammoniacal solution. This process yields a stable, water-miscible complex, preventing the premature and uncontrolled precipitation of titanium dioxide. chemicalbook.comrsc.org

Dihydroxybis(ammonium lactato)titanium(IV) is typically synthesized through the reaction of a suitable titanium(IV) precursor, such as a titanium alkoxide or titanium tetrachloride, with lactic acid and ammonia (B1221849) (which form ammonium (B1175870) lactate in situ) in an aqueous medium. The lactate ion acts as a bidentate chelating agent, binding to the titanium center through both its carboxylate and hydroxyl groups. This chelation stabilizes the titanium ion in the solution. The presence of ammonium hydroxide (B78521) maintains the necessary pH and provides the ammonium counter-ions. The resulting complex, often represented by the formula [CH₃CH(O⁻)CO₂NH₄]₂Ti(OH)₂, is commercially available as an aqueous solution. sigmaaldrich.comamericanelements.com

It is important to note that aqueous solutions of Dihydroxybis(ammonium lactato)titanium, often referred to as TiBALDH, exist as a complex equilibrium. This equilibrium involves multiple titanium lactate complex species and even anatase nanoparticles, and it is sensitive to factors such as concentration, pH, and time. rsc.org For instance, upon dilution with deionized water, the equilibrium can shift, with the particle size of the titanium species changing and reaching a new equilibrium after approximately 10 hours. rsc.org

The stability of the lactate chelate allows for controlled hydrolysis and condensation reactions, which are fundamental to its use as a precursor. Unlike highly reactive precursors like titanium tetrachloride, which hydrolyze violently in water, Dihydroxybis(ammonium lactato)titanium decomposes in a more manageable manner under specific conditions, such as elevated temperatures or pH adjustments. researchgate.netrsc.org

At basic pH, condensation reactions are favored, leading to the formation of a gel containing anatase nanoparticles. rsc.org Conversely, under acidic conditions, the complex can decompose to form monodisperse anatase nanoparticles. rsc.org This controlled decomposition is the key to its application in synthesizing titanium-based materials with tailored properties.

Hydrothermal and Solvothermal Synthetic Pathways

Hydrothermal and solvothermal methods are widely employed to synthesize crystalline nanomaterials from precursor solutions under elevated temperature and pressure. Dihydroxybis(ammonium lactato)titanium is an excellent precursor for these techniques due to its water solubility and controlled decomposition, enabling the synthesis of various titanium dioxide (TiO₂) phases with specific characteristics.

The pH of the initial precursor solution plays a crucial role in determining the crystalline phase of the resulting TiO₂ nanoparticles during hydrothermal synthesis. Research shows that adjusting the pH can selectively favor the formation of anatase, rutile, or brookite.

Anatase: The anatase phase is commonly synthesized from Dihydroxybis(ammonium lactato)titanium solutions. Traditionally, this is achieved by adjusting the pH to a basic condition. However, studies have also demonstrated the successful synthesis of anatase nanoparticles under acidic conditions via a hydrothermal route. In some sol-gel preparations using other precursors, lower acidity (higher pH) promotes the anatase structure, while higher acidity can lead to the rutile phase.

Rutile and Brookite: Under strongly acidic conditions (e.g., pH 3.2) and subsequent calcination, a mixture of anatase, brookite, and a dominant rutile phase can be obtained. The formation of pure rutile directly from hydrothermal treatment of a peptized gel has been observed when using an acid like HNO₃ to control hydrolysis.

The chemical equilibrium of the precursor solution is directly affected by pH. In basic solutions (e.g., pH 8.5), condensation is promoted, leading to the formation of insoluble TiO₂, whereas acidic conditions can increase the amount of soluble Ti(IV) species. rsc.org

The morphology, crystal size, and surface area of the final TiO₂ product are highly dependent on the reaction conditions during hydrothermal or solvothermal synthesis.

Temperature: Crystal size is significantly influenced by the reaction temperature. In the thermohydrolysis of Dihydroxybis(ammonium lactato)titanium, the anatase crystal size increases with temperature, growing from approximately 2 nm at 120°C to about 20 nm at 300°C. researchgate.net

Precursor Concentration: The concentration of the Dihydroxybis(ammonium lactato)titanium precursor has been observed to have minimal impact on the final crystal size of the anatase nanocrystals produced by thermohydrolysis. researchgate.net

Solvent and Time: In solvothermal synthesis, the choice of solvent and reaction time are critical variables. Using organic solvents like benzyl (B1604629) alcohol allows for synthesis at higher temperatures, accelerating crystallization. The duration of the heat treatment also affects crystal growth and morphology. researchgate.net

The following table summarizes the influence of various synthetic conditions on the properties of TiO₂ synthesized from Dihydroxybis(ammonium lactato)titanium and other precursors.

| Method | Precursor | Key Condition | Effect on Product (TiO₂) | Reference |

|---|---|---|---|---|

| Thermohydrolysis | Dihydroxybis(ammonium lactato)titanium | Temperature (120°C to 300°C) | Anatase crystal size increases with temperature (2 nm to 20 nm). | researchgate.net |

| Hydrothermal | Dihydroxybis(ammonium lactato)titanium | Acidic pH | Formation of anatase TiO₂ with a crystallite size of 5–10 nm. | |

| Sol-Gel | Titanium Isopropoxide | pH (3.2 to 6.8) | pH 5.0 yielded pure anatase with the largest crystallite size (24 nm). pH 3.2 yielded a mix of anatase, brookite, and rutile. | |

| Solvothermal | Titanium Isopropoxide | Temperature (100°C vs 150°C) | Higher temperature generally leads to larger crystallite sizes. | |

| Hydrothermal | Acid/Alkaline Peptized Gel | Peptizing Agent (HNO₃ vs. TBA) | Acid peptization (HNO₃) led to rutile phase; alkaline peptization (TBA) led to anatase phase. |

Room-Temperature Liquid-Phase Synthesis Techniques

Dihydroxybis(ammonium lactato)titanium's stability in aqueous media also permits its use in liquid-phase synthesis at room temperature. These methods are cost-effective and suitable for large-batch production of advanced materials. researchgate.net For example, a method has been proposed for synthesizing Barium Titanate (BaTiO₃) nanopowder at room temperature using Dihydroxybis(ammonium lactato)titanium and Ba(OH)₂·8H₂O as starting materials. researchgate.net The reaction, carried out over several days, yielded a cubic phase of BaTiO₃ with an average particle size of 35.8 nm. researchgate.net

Furthermore, the compound's stability in certain aqueous buffered systems allows it to be used for processes like the encapsulation of biomolecules, where the anatase phase of TiO₂ can form at room temperature. rsc.org It can also be used to create nano-ordered precursor films for applications in polymer solar cells through techniques like spray layer-by-layer assembly, followed by annealing to form the final TiO₂ layer.

Propiedades

Número CAS |

65104-06-5 |

|---|---|

Fórmula molecular |

C6H18N2O8Ti |

Peso molecular |

294.08 g/mol |

Nombre IUPAC |

diazanium;bis(2-oxidopropanoate);titanium(4+);dihydroxide |

InChI |

InChI=1S/2C3H5O3.2H3N.2H2O.Ti/c2*1-2(4)3(5)6;;;;;/h2*2H,1H3,(H,5,6);2*1H3;2*1H2;/q2*-1;;;;;+4/p-2 |

Clave InChI |

XRASGLNHKOPXQL-UHFFFAOYSA-L |

SMILES canónico |

CC(C(=O)[O-])[O-].CC(C(=O)[O-])[O-].[NH4+].[OH-].[OH-].[Ti+4] |

Origen del producto |

United States |

Synthetic Methodologies for Dihydroxybis Ammonium Lactato Titanium

Scale-Up Considerations and Process Optimization in Academic Contexts

The synthesis of Dihydroxybis(ammonium lactato)titanium(IV) (TiBALD) in academic research is predominantly driven by its application as a water-soluble and stable precursor for the preparation of titanium dioxide (TiO₂) nanomaterials. Consequently, scale-up considerations and process optimization are intricately linked to the desired properties of the final TiO₂ product, such as particle size, phase composition, and morphology. The optimization in an academic laboratory setting, therefore, focuses on the controlled and reproducible synthesis of the TiBALD solution which will, in turn, influence the characteristics of the titania nanoparticles generated through subsequent hydrolysis or thermolysis.

Key parameters that are typically optimized during the preparation and use of TiBALD solutions in a laboratory scale-up context include precursor concentration, pH of the solution, and the temperature and duration of any subsequent hydrothermal treatment. These factors are crucial in controlling the hydrolysis and condensation reactions that lead to the formation of TiO₂.

One of the primary advantages of using TiBALD is its stability in aqueous solutions at ambient temperatures, which allows for more controlled hydrolysis compared to highly reactive precursors like titanium alkoxides. This stability is a significant factor in the scalability of processes involving this compound, as it allows for the preparation of larger batches of precursor solution that can be stored and used as needed.

In the context of producing TiO₂ nanocrystals, the concentration of the TiBALD precursor solution has been found to have a minimal effect on the final particle size of the anatase nanocrystals formed during thermohydrolysis. researchgate.net However, the temperature of the subsequent hydrothermal treatment plays a crucial role. Research has shown a direct correlation between the reaction temperature and the resulting crystal size of the TiO₂ nanoparticles.

The following table illustrates the effect of hydrothermal treatment temperature on the particle size of anatase TiO₂ synthesized from a TiBALD precursor solution.

| Hydrothermal Treatment Temperature (°C) | Resulting Anatase TiO₂ Particle Size (nm) |

| 120 | ~2 |

| 150 | Not specified |

| 180 | 5-7 |

| 210 | 11-13 |

| 300 | ~20 |

This table presents compiled data from academic research on the synthesis of TiO₂ from TiBALD. The particle sizes are approximate and can be influenced by other reaction conditions. researchgate.netresearchgate.net

Furthermore, the pH of the initial TiBALD solution is another critical parameter that is optimized to control the phase and size of the resulting titania particles. The hydrolysis rate of TiBALD is significantly influenced by the pH of the medium.

The table below summarizes the effect of the initial pH of the TiBALD solution and the hydrothermal treatment temperature on the phase composition and particle size of the resulting titania.

| Initial pH of TiBALD Solution | Hydrothermal Treatment Temperature (°C) | Treatment Duration (h) | Anatase Content (%) | Rutile Particle Size (nm) |

| 8.20 | 180 | 24 | 68 | 23 |

| 8.97 | 180 | 24 | 62 | 31 |

| 8.20 | 210 | 24 | 90 | 67 |

| 8.97 | 210 | 24 | 66 | 91 |

This data is derived from studies on the high-temperature hydrolysis of TiBALD and demonstrates the influence of process parameters on the final product characteristics. researchgate.net

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic Analysis of Coordination Environment

Spectroscopic methods are pivotal in elucidating the electronic and geometric structure of the titanium complex. Each technique offers a unique window into the molecular properties, from vibrational modes of the ligands to the oxidation state of the central metal ion.

FTIR spectroscopy is a powerful tool for probing the coordination of the lactate (B86563) ligand to the titanium(IV) center. The binding of the lactate, which contains both carboxylate and hydroxyl functional groups, to the metal ion results in noticeable shifts in their characteristic vibrational frequencies compared to the free ligand.

When lactic acid coordinates to a titanium center, changes are expected in the stretching frequencies of the C=O, C-O, and O-H bonds. The deprotonation of the carboxylic acid group and subsequent coordination of the carboxylate to titanium leads to the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of two new bands: the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The energy difference between these two bands (Δν) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging). acs.orgresearchgate.net

In the case of titanium lactate complexes, the interaction of the carbonyl oxygen with the Lewis acidic Ti⁴⁺ sites can cause a red shift (to lower wavenumbers) in the ν(C=O) band. acs.org For instance, studies on lactic acid adsorption on TiO₂ have shown that the ν(C=O) band shifts, and characteristic peaks for lactate's symmetric and antisymmetric COO⁻ stretching appear around 1420 cm⁻¹ and 1585 cm⁻¹, respectively. acs.org Similarly, the coordination of the α-hydroxyl group to the titanium center is evidenced by shifts in the C-O and O-H stretching frequencies. The formation of Ti-O bonds is typically observed in the far-infrared region, with bands appearing below 1000 cm⁻¹, often around 800 cm⁻¹, which are absent in the spectrum of the free ligand. researchgate.netmdpi.com

Table 1: Representative FTIR Spectral Data for Titanium-Lactate Interactions

| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Expected Wavenumber (cm⁻¹) (Coordinated) | Observation |

| O-H (Carboxylic Acid) | ~3500-2500 (broad) | Absent | Deprotonation upon coordination. |

| O-H (Alcohol) | ~3400 | Shifted to lower frequency (e.g., 3358 cm⁻¹) | Indicates coordination of the hydroxyl group. researchgate.net |

| C=O (Carboxylic Acid) | ~1733 | Shifted to lower frequency (e.g., ~1614 cm⁻¹) | Weakening of the C=O bond upon coordination. researchgate.netnih.gov |

| COO⁻ (Asymmetric) | N/A | ~1585 | Formation of carboxylate complex. acs.org |

| COO⁻ (Symmetric) | N/A | ~1420 | Formation of carboxylate complex. acs.org |

| Ti-O Stretch | N/A | ~800 | Evidence of metal-ligand bond formation. mdpi.com |

Note: The exact positions of the peaks can vary based on the specific structure of the complex and its physical state.

Raman spectroscopy serves as a complementary technique to FTIR for analyzing the vibrational modes of Dihydroxybis(ammonium lactato)titanium(IV). It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, providing a unique "fingerprint" of the compound. The technique can be used to identify the characteristic vibrations of the Ti-O bonds within the coordination sphere. In studies of titanium oxides, Raman spectroscopy is crucial for identifying different crystalline phases (e.g., anatase, rutile, or brookite), which are distinguished by their unique phonon modes. For Dihydroxybis(ammonium lactato)titanium(IV), which can serve as a precursor to titanium dioxide, Raman analysis would be able to track its decomposition and the subsequent formation of crystalline TiO₂ phases. researchgate.netnih.gov The Raman spectrum would also show characteristic bands for the lactate ligand, and shifts in these bands upon coordination would corroborate FTIR data regarding the ligand-metal interaction.

NMR spectroscopy is an indispensable tool for characterizing the structure of diamagnetic complexes like Ti(IV) compounds in solution. ¹H and ¹³C NMR spectra provide detailed information about the lactate ligand environment. Upon coordination to the titanium center, the chemical shifts of the protons and carbons in the lactate molecule are expected to change compared to the free ligand, confirming the presence of the complex in solution. mdpi.com

Furthermore, NMR is highly effective for studying dynamic processes such as ligand exchange. psu.eduresearchgate.net By using variable-temperature NMR experiments, it is possible to measure the rates at which lactate ligands exchange between the coordinated and free states in solution. This provides insight into the lability of the complex. nih.gov For Dihydroxybis(ammonium lactato)titanium(IV), such studies could elucidate the stability of the coordination sphere and the potential for interaction with other molecules in solution. While titanium itself does not have commonly used NMR-active nuclei, the observation of the ligand's NMR signals provides indirect but powerful evidence of the coordination environment. researchgate.net

XPS is a surface-sensitive technique that provides quantitative information about the elemental composition and oxidation states of the elements present in a sample. For Dihydroxybis(ammonium lactato)titanium(IV), XPS is crucial for confirming the +4 oxidation state of the titanium ion.

The XPS spectrum of titanium typically shows two peaks, Ti 2p₃/₂ and Ti 2p₁/₂, due to spin-orbit splitting. The binding energy of the Ti 2p₃/₂ peak for Ti(IV) in an oxide environment (like TiO₂) is typically found at approximately 458.1-458.7 eV. nih.govmdpi.comxpsfitting.com The presence of lower oxidation states, such as Ti(III) (at ~457.2 eV) or Ti(II) (at ~455.4 eV), would be readily identifiable if they were present. xpsfitting.com Analysis of the O 1s spectrum can distinguish between oxygen in the titanium-oxide lattice (Ti-O), hydroxyl groups (Ti-OH), and oxygen in the organic lactate ligand (C=O, C-O). nih.govresearchgate.net This detailed analysis of the surface chemistry is vital for understanding the complex's properties and potential reactivity.

Table 2: Expected XPS Binding Energies for Titanium Species

| Element | Orbital | Oxidation State | Typical Binding Energy (eV) |

| Titanium | Ti 2p₃/₂ | Ti(IV) (e.g., TiO₂) | 458.1 - 458.7 nih.govmdpi.com |

| Titanium | Ti 2p₁/₂ | Ti(IV) (e.g., TiO₂) | ~463.9 - 464.4 nih.govmdpi.com |

| Titanium | Ti 2p₃/₂ | Ti(III) | ~457.2 xpsfitting.com |

| Titanium | Ti 2p₃/₂ | Ti(II) | ~455.4 xpsfitting.com |

| Oxygen | O 1s | Ti-O (Lattice) | ~529.2 - 530.0 nih.gov |

| Oxygen | O 1s | Hydroxyl (OH) | ~531.0 - 532.0 |

| Carbon | C 1s | Adventitious Carbon | 284.8 (Reference) |

| Carbon | C 1s | C-O/C-N (Lactate) | ~286.0 |

| Carbon | C 1s | C=O (Lactate) | ~288.0 |

| Nitrogen | N 1s | Ammonium (B1175870) (NH₄⁺) | ~401.0 - 402.0 |

Note: Binding energies are approximate and can be influenced by the chemical environment and instrument calibration.

UV-Visible absorption spectrometry is used to study the electronic transitions within the Dihydroxybis(ammonium lactato)titanium(IV) complex. While Ti(IV) is a d⁰ ion and does not exhibit d-d electronic transitions, its complexes are often colored due to ligand-to-metal charge transfer (LMCT) bands. The interaction between the lactate ligand and the Ti(IV) center can give rise to an absorption band, typically in the UV or near-visible region. nih.gov The formation of the complex in solution can be monitored by observing the appearance or shift of these LMCT bands. nih.gov For some titanium complexes, an LMCT absorbance band can be observed between 330–430 nm. nih.gov The intensity of this absorption is proportional to the concentration of the complex, allowing for the determination of its stability and formation constants through methods like mole-ratio or continuous variation titrations. nih.govnih.gov

Structural Analysis of Crystalline and Amorphous Phases

Dihydroxybis(ammonium lactato)titanium(IV) exists as a water-soluble complex that can be a precursor for the synthesis of titanium-based materials. chemicalbook.comsigmaaldrich.com Its structural form, whether crystalline or amorphous, can be investigated using various analytical techniques. Research has shown that the compound can be used in thermohydrolysis to produce anatase nanocrystals, indicating a transition from a soluble complex to a crystalline solid phase. researchgate.net

The analysis of crystalline phases is primarily conducted using X-ray diffraction (XRD). An XRD pattern of a crystalline sample of the complex would exhibit sharp diffraction peaks, from which the unit cell parameters and crystal structure could be determined. mdpi.comnih.gov Conversely, an amorphous phase would produce a broad, featureless halo in the XRD pattern, indicating a lack of long-range order. nih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are employed to visualize the morphology and size of any resulting particles, whether they are crystalline or amorphous. researchgate.netresearchgate.net For instance, the thermohydrolysis of Dihydroxybis(ammonium lactato)titanium(IV) has been shown to yield anatase nanocrystals with a narrow size distribution, the size of which is dependent on the reaction temperature. researchgate.net These techniques, combined with XRD, provide a complete picture of the solid-state structure of materials derived from the titular complex.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase composition, and crystallite size of materials derived from dihydroxybis(ammonium lactato)titanium. lucideon.commalvernpanalytical.com The thermohydrolysis of dihydroxybis(ammonium lactato)titanium in an aqueous solution at temperatures above 100°C leads to the formation of anatase nanocrystals. researchgate.net XRD patterns confirm that pure anatase TiO2 is produced from this precursor through methods like hydrothermal synthesis. researchgate.net

The technique is crucial for phase identification, distinguishing between different polymorphs of titanium dioxide, such as anatase and rutile, which may form depending on the processing conditions. malvernpanalytical.com For instance, in plasma-sprayed coatings derived from similar titanium-based precursors, XRD analysis is used to quantify the percentage of crystallinity and identify various calcium phosphate (B84403) phases that may form. researchgate.net The analysis involves comparing the diffraction pattern of the sample to reference databases to identify the crystalline phases present. malvernpanalytical.com The intensity and position of the diffraction peaks serve as a fingerprint for a specific phase. malvernpanalytical.com

In studies of titanium alloys, XRD is routinely used to identify the phases present, such as α-Ti and β-Ti, and to quantify their amounts. researchgate.net For thin films, a grazing incidence XRD (GIXRD) setup is often most appropriate for phase analysis. malvernpanalytical.com The crystal size of the resulting nanocrystals is significantly influenced by the reaction temperature, a parameter that can be precisely determined using data from XRD patterns. researchgate.net

Table 1: XRD Analysis of Nanocrystals from Dihydroxybis(ammonium lactato)titanium

| Synthesis Temperature (°C) | Resulting Phase | Average Crystallite Size (nm) |

|---|---|---|

| 120 | Anatase | ~2 |

| 300 | Anatase | ~20 |

This table is generated based on data indicating that crystal size increases with reaction temperature. researchgate.net

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, size, and nanostructure of materials synthesized from dihydroxybis(ammonium lactato)titanium. TEM analysis of the decomposition products reveals the formation of anatase nanocrystals with a preferentially oblate habitus and a very narrow size distribution. researchgate.net High-resolution TEM images provide detailed views of individual TiO2 particles and their corresponding powder spectra. researchgate.net

SEM is used to observe the surface morphology of films and powders. For example, it can reveal the shape and arrangement of nanoclusters. researchgate.net In the study of anodic oxide films on titanium, SEM is used to locate the ultramicrotomed sections on a grid, while scanning transmission electron microscopy (STEM-in-SEM) provides high-quality images of the film's morphology, thickness, and other features like oxygen bubbles. researchgate.netmanchester.ac.uk TEM, a frequently used technique for thin film morphology, allows for detailed study of the internal structure. researchgate.net

Research has shown that the size of the nanocrystals produced is primarily determined by the reaction temperature, with little dependence on the precursor concentration. researchgate.net TEM images confirm this, showing that crystal size increases from approximately 2 nm at 120°C to about 20 nm at 300°C. researchgate.net

Table 2: Morphological Characteristics via Electron Microscopy

| Technique | Observation | Finding |

|---|---|---|

| TEM | Nanocrystal Habit | Preferentially oblate habitus with a narrow size distribution. researchgate.net |

| HR-TEM | Individual Particles | Detailed structure of single TiO2 particles. researchgate.net |

| SEM | Film Morphology | Growth of spherical-shaped nanoclusters with irregular morphology. researchgate.net |

Grazing-Incidence Small-Angle and Wide-Angle X-ray Scattering (GISAXS/GIWAXS) for Film Morphology and Domain Sizes

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful techniques for characterizing the nanostructure and molecular organization of thin films, such as those that can be prepared from dihydroxybis(ammonium lactato)titanium precursors. mdpi.com GISAXS provides statistical information about nanostructured morphologies over a large sample area, complementing local probe techniques like TEM and AFM. anton-paar.com The method analyzes density correlations and the shape of nano-sized objects on surfaces or within buried interfaces. anton-paar.com

These techniques are particularly suited for solution-processed thin films, which often form as uniaxial powders with a specific crystallographic plane oriented parallel to the substrate. mdpi.com An X-ray beam impinges on the sample at a very small angle (typically below 1°), which limits the penetration depth and reduces background scattering from the substrate. anton-paar.com GISAXS is used for analyzing structures in the 1-100 nm range, such as pores or nanoparticles, while GIWAXS probes ordering on the molecular scale, like the packing and orientation of molecules. mdpi.commalvernpanalytical.com A single grazing incidence scattering pattern can contain the complete structural information of a thin film, making it ideal for monitoring structural changes and the kinetics of structure formation in real-time. mdpi.com

For perovskite thin films, for example, GIWAXS is essential for understanding crystal structure, phase changes, and orientation, which are critical to the material's performance. researchgate.netuq.edu.au

Grazing-Incidence Small-Angle Neutron Scattering (GISANS) for Nanostructure Analysis

Grazing-Incidence Small-Angle Neutron Scattering (GISANS) is a surface-sensitive technique used to investigate the lateral structures and inhomogeneities of thin films and interfaces. lu.semdpi.com Similar to GISAXS, it provides nanostructural information but uses a beam of neutrons instead of X-rays. This allows for the study of soft matter and hydrogenous materials, as neutrons are particularly sensitive to lighter elements. nih.gov

In a GISANS experiment, a neutron beam strikes the sample surface at a shallow angle, and the scattered neutrons are recorded by a 2D detector. mdpi.comresearchgate.net By analyzing the scattering pattern, information about structures parallel to the surface can be obtained. lu.se The penetration depth of the neutron beam can be controlled by adjusting the angle of incidence, allowing for depth-profiling of the nanostructure. nih.gov

GISANS is used to study self-assembled structures at interfaces, such as colloidal dispersions or polymer thin films. mdpi.comnih.gov The technique can reveal the structure and coverage of lipid bilayers on nanostructured surfaces, making it a valuable tool for studying biomembranes. lu.selu.se For materials derived from dihydroxybis(ammonium lactato)titanium, GISANS could be employed to analyze the nanostructure of resulting polymer composite films or other soft matter systems.

Thermal Analysis Techniques

Differential Thermal Analysis (DTA) for Phase Transitions

Differential Thermal Analysis (DTA) is used to study the thermal transitions of dihydroxybis(ammonium lactato)titanium and its derivatives. DTA curves reveal characteristic exothermic and endothermic peaks that correspond to phase transitions, crystallization, and decomposition events. researchgate.net

When analyzing materials synthesized using titanium(IV) bis(ammonium lactato)dihydroxide as a precursor, DTA curves show distinct thermal events. For as-spun fibers containing this compound, thermal analysis helps to understand the processes occurring during annealing. researchgate.net In the synthesis of TiO2 particles, a DTA curve might show two exothermic peaks. researchgate.net The lower temperature peak can correspond to an oxidative decomposition, while the higher temperature peak is often associated with a phase transition, such as the crystallization of amorphous TiO2 into the anatase phase. researchgate.net For example, one study identified an exothermic peak around 490°C signifying the transition to anatase. researchgate.net

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing detailed insights into its thermal stability and decomposition behavior. etamu.edu For materials derived from dihydroxybis(ammonium lactato)titanium, TGA is used to follow the decomposition pathway from the precursor to the final oxide material.

TGA curves of as-spun fibers containing varying amounts of titanium(IV) bis(ammonium lactato)dihydroxide show distinct weight loss stages corresponding to the removal of volatile components and the decomposition of the organic lactate groups and other polymers like PVP. researchgate.net A major weight loss often occurs below 320°C, though the decomposition reaction may only be complete around 500°C. researchgate.net The analysis of the TGA data, often in conjunction with DTA, allows for the elucidation of the decomposition mechanisms. For instance, TGA results for MWCNT-WO3 composites showed enhanced thermal stability with increased WO3 content. researchgate.net Dynamic thermogravimetry, where the sample's weight is recorded as temperature changes linearly, is a common method to study how gaseous products are removed as a function of temperature. etamu.edu

Table 3: Thermal Analysis Data for Titanium Precursors

| Technique | Temperature Range/Peak | Observation | Interpretation |

|---|---|---|---|

| TGA | < 320°C | Major weight loss | Removal of volatile components and initial decomposition. researchgate.net |

| TGA | ~500°C | Reaction completion | Full decomposition to oxide. researchgate.net |

| DTA | ~314°C | Exothermic Peak | Oxidative decomposition. researchgate.net |

Other Analytical Methods for Compositional and Textural Analysis

Advanced characterization of Dihydroxybis(ammonium lactato)titanium and the materials derived from it requires a suite of analytical techniques to determine elemental composition, surface properties, and functional characteristics. These methods provide critical data for quality control of the precursor and for understanding the structure-property relationships in the final materials.

Inductively Coupled Plasma (ICP) Spectroscopy for Elemental Quantification

Inductively Coupled Plasma (ICP) spectroscopy is a powerful analytical technique used for the elemental analysis of materials. It is employed to determine the precise elemental composition and purity of Dihydroxybis(ammonium lactato)titanium solutions. The sample is introduced into an argon plasma, which energizes the atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample.

In the context of Dihydroxybis(ammonium lactato)titanium, ICP analysis is crucial for verifying the titanium content, which is a key parameter for its use as a precursor. Commercial solutions of this compound are often specified by their titanium dioxide (TiO₂) equivalent. For instance, supplier specifications may require the titanium content to be within a narrow range, such as 13.20-14.00% when calculated as TiO₂. thermofisher.com ICP-Mass Spectrometry (ICP-MS) is particularly favored for its high sensitivity and ability to resolve spectral interferences that can affect titanium isotopes, ensuring accurate quantification even at trace levels. mdpi.comfda.gov This quality control step guarantees consistency in subsequent synthesis processes where the precursor concentration directly influences the properties of the resulting nanomaterials.

Table 1: Example of ICP-OES Specification for Dihydroxybis(ammonium lactato)titanium Solution

| Parameter | Specification | Method |

| Titanium Content (as TiO₂) | 13.20 - 14.00 % | Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) |

| Chloride (Cl⁻) | ≤ 120 ppm | Ion Chromatography or ICP-MS |

This table represents typical quality control specifications for a commercial Dihydroxybis(ammonium lactato)titanium solution. Data sourced from reference thermofisher.com.

Nitrogen Physisorption for Surface Area and Pore Size Distribution Analysis

Dihydroxybis(ammonium lactato)titanium is frequently used as a precursor to synthesize high-surface-area materials like titania (TiO₂) nanofibers and mesoporous catalysts. sigmaaldrich.comscientificlabs.com The textural properties of these materials, such as specific surface area and pore size distribution, are critical to their performance in applications like photocatalysis and adsorption. Nitrogen physisorption is the standard technique for characterizing these properties.

The analysis involves the adsorption and desorption of nitrogen gas on the material's surface at cryogenic temperatures (77 K). The amount of gas adsorbed at various relative pressures is used to generate an adsorption-desorption isotherm. The Brunauer-Emmett-Teller (BET) method is applied to the isotherm data to calculate the specific surface area. The pore size distribution is typically determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) model. researchgate.net This provides detailed information on the volume, size, and distribution of mesopores (2-50 nm) and macropores (>50 nm) within the material. researchgate.net

Table 2: Representative Nitrogen Physisorption Data for TiO₂ Nanomaterial Synthesized from Dihydroxybis(ammonium lactato)titanium

| Parameter | Typical Value | Unit |

| BET Surface Area | 150 - 250 | m²/g |

| Total Pore Volume (BJH) | 0.3 - 0.5 | cm³/g |

| Average Pore Diameter (BJH) | 5 - 15 | nm |

This table contains representative data for mesoporous TiO₂ synthesized using a titanium precursor like Dihydroxybis(ammonium lactato)titanium. The values illustrate the high surface area and controlled porosity achievable.

Dynamic Light Scattering (DLS) for Particle Size Distribution in Solution

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of submicron particles and nanoparticles suspended in a liquid. microtrac.comusp.org The method is based on the principle of Brownian motion, where smaller particles diffuse more rapidly in a solution than larger particles. microtrac.com When a laser illuminates the suspension, the scattered light intensity fluctuates over time due to this motion. DLS analyzes these fluctuations to determine the diffusion coefficients of the particles and, using the Stokes-Einstein equation, calculates their hydrodynamic diameter. usp.org

This technique is particularly valuable for studying the formation of titania nanocrystals from the thermohydrolysis of Dihydroxybis(ammonium lactato)titanium in aqueous solutions. researchgate.net Researchers can monitor the growth of nanoparticles in real-time, providing insights into how reaction parameters like temperature and concentration affect the final particle size. Studies have shown that the size of anatase nanocrystals formed from this precursor is strongly dependent on the reaction temperature. researchgate.net

Table 3: Effect of Temperature on TiO₂ Nanocrystal Size Determined by DLS

| Reaction Temperature (°C) | Average Particle Size (nm) |

| 120 | ~2 |

| 200 | ~5 |

| 300 | ~20 |

This table illustrates the direct relationship between reaction temperature and the resulting size of anatase nanocrystals synthesized from Dihydroxybis(ammonium lactato)titanium, as characterized by techniques like DLS and confirmed with TEM. Data sourced from reference researchgate.net.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to investigate the electronic and ionic transport properties of materials and interfaces. It is especially relevant for characterizing materials synthesized from Dihydroxybis(ammonium lactato)titanium for use in applications such as photoanodes in dye-sensitized solar cells, photocatalysts, and sensors. sigmaaldrich.comscientificlabs.com

EIS works by applying a small amplitude AC voltage or current signal to the material over a wide range of frequencies and measuring the resulting impedance. The data is often visualized in a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract quantitative parameters. These parameters include the charge transfer resistance (Rct), which relates to the ease of electron transfer at an interface, and the double-layer capacitance (Cdl), which relates to the electrolyte/electrode interface.

For a TiO₂ film prepared from Dihydroxybis(ammonium lactato)titanium for a photocatalytic application, a lower charge transfer resistance is desirable as it indicates more efficient separation and transport of photogenerated electron-hole pairs, leading to enhanced performance.

Table 4: Typical EIS Parameters for a TiO₂ Film Electrode

| Parameter | Symbol | Significance | Typical Value Range |

| Solution Resistance | Rs | Resistance of the electrolyte | 10 - 50 Ω |

| Charge Transfer Resistance | Rct | Resistance to electron transfer at the electrode/electrolyte interface | 50 - 500 Ω |

| Double-Layer Capacitance | Cdl | Capacitance of the electrode/electrolyte interface | 10 - 100 µF/cm² |

This table presents typical parameters obtained from fitting EIS data for a TiO₂ film used as a photoanode. A lower Rct value generally correlates with higher photocatalytic or photovoltaic efficiency.

Mechanistic Investigations of Dihydroxybis Ammonium Lactato Titanium Reactivity

Hydrolysis and Condensation Mechanisms

The conversion of dihydroxybis(ammonium lactato)titanium to titanium dioxide is initiated by hydrolysis, a reaction involving the cleavage of the titanium-lactato or titanium-hydroxo bonds by water. Unlike highly reactive titanium alkoxides, dihydroxybis(ammonium lactato)titanium exhibits greater stability in neutral aqueous solutions at ambient temperatures due to the chelating nature of the lactate (B86563) ligands. researchgate.net

Hydrolysis is typically induced under thermal or hydrothermal conditions, or by adjusting the pH of the solution. rsc.orgresearchgate.net The process, often termed thermohydrolysis, occurs at temperatures above 100°C in neutral solutions. researchgate.netrsc.org This step leads to the formation of reactive titanium-hydroxyl (Ti-OH) groups.

Following hydrolysis, condensation reactions occur, where the newly formed hydroxyl groups react with each other to form Ti-O-Ti bridges (oxolation) or Ti-OH-Ti bridges (olation). This process releases water or ammonium (B1175870) lactate and results in the formation of oligomeric or polymeric oxo-titanium species. These species serve as the building blocks for the subsequent nucleation and growth of titanium oxide particles. researchgate.netresearchgate.net

The pH of the reaction medium significantly influences the hydrolysis and condensation rates. The conventional synthesis of anatase TiO2 from this precursor involves adjusting the pH to basic conditions. researchgate.net However, syntheses under both acidic and neutral conditions have also been demonstrated to yield crystalline TiO2, indicating that the reaction pathway can be tuned by controlling the proton and hydroxide (B78521) concentration. researchgate.netresearchgate.net

Decomposition Pathways to Titanium Oxide Polymorphs

The thermal decomposition of dihydroxybis(ammonium lactato)titanium is a key method for synthesizing various crystalline polymorphs of titanium dioxide (TiO2), primarily anatase and rutile. The specific polymorph obtained is highly dependent on the reaction conditions, such as temperature, pH, and subsequent heat treatment (calcination).

In neutral aqueous solutions, thermohydrolysis of the precursor at temperatures between 120°C and 300°C typically yields anatase nanocrystals. rsc.org Similarly, hydrothermal treatment under acidic conditions can also produce anatase TiO2. researchgate.net The anatase phase is often favored in syntheses from this precursor.

Conversely, under near-neutral pH conditions in hydrothermal synthesis, aggregated rutile rods can be formed. researchgate.net The rutile phase is the most thermodynamically stable polymorph of TiO2. Extended calcination of the initially formed anatase particles at high temperatures (e.g., 500°C or higher) can induce a phase transformation to the more stable rutile structure. researchgate.net This transformation is a critical step in tailoring the final properties of the TiO2 material. The fundamental structural units of both anatase and rutile are TiO6 octahedra, which differ in their spatial arrangement and degree of edge and corner sharing. researchgate.net

| Reaction Condition | Resulting TiO₂ Polymorph | Reference |

|---|---|---|

| Thermohydrolysis (120-300°C, neutral pH) | Anatase | researchgate.netrsc.org |

| Hydrothermal (Acidic pH) | Anatase | researchgate.net |

| Hydrothermal (Near-neutral pH) | Rutile (aggregated rods) | researchgate.net |

| Hydrothermal (Alkaline pH) | Anatase | researchgate.net |

| Calcination of Anatase (≥500°C) | Rutile | researchgate.net |

Ligand Exchange Dynamics and Coordination Sphere Transformations

The coordination sphere of the titanium atom in dihydroxybis(ammonium lactato)titanium is dynamic. The lactate ligands are chelated to the titanium center, providing significant stability compared to monodentate ligands like alkoxides. researchgate.net However, these ligands can be displaced in exchange reactions. For instance, the complex can react with other chelating agents, such as pyrocatechol (B87986) violet, to form new colored complexes, demonstrating the lability of the lactate ligands. sigmaaldrich.cn

During the synthesis of TiO2, the coordination sphere undergoes significant transformation. As hydrolysis and condensation proceed, the lactate and hydroxide ligands are progressively replaced by oxo bridges, forming an inorganic TiO2 network.

A key aspect of the reactivity is the role of the ammonium lactate byproduct. Research suggests that during thermohydrolysis, a layer of ammonium lactate can form on the surface of the growing TiO2 nanocrystals. researchgate.netrsc.org This surface-adsorbed layer can passivate the surface, sterically hindering further growth reactions and influencing the final particle size and morphology. The removal of this passivating layer, for example by washing or further heating, can enable further crystal growth via mechanisms like Ostwald ripening. researchgate.netrsc.org

Nucleation and Crystal Growth Kinetics in Solution-Phase Systems

The formation of TiO2 particles from dihydroxybis(ammonium lactato)titanium proceeds via nucleation, where small, stable nuclei of the solid phase are formed from the precursor solution, followed by crystal growth.

Studies on the thermohydrolysis of this precursor have revealed interesting kinetic behavior. It has been observed that the final crystal size of the anatase nanoparticles shows very little dependence on the initial precursor concentration. researchgate.netrsc.org Instead, the primary factor controlling the crystal size is the reaction temperature. This suggests that the nucleation process is rapid and that growth is controlled by a different mechanism, possibly limited by surface reactions. A time dependence on crystal size is observed only in the very early stages of the reaction. researchgate.netrsc.org

The proposed mechanism involves the formation of a surface layer of the ammonium lactate byproduct, which interferes with and slows down the growth process. researchgate.netrsc.org Once this layer is removed or overcome, for instance at higher temperatures or after extended reaction times, growth can continue, often leading to larger crystals through Ostwald ripening, where larger particles grow at the expense of smaller ones. researchgate.netrsc.org

However, under different conditions, such as certain hydrothermal methods, an increase in precursor concentration has been reported to lead to a larger number of nuclei, resulting in smaller final nanoparticles. researchgate.net This highlights that the specific synthesis protocol dictates the dominant kinetic regime.

| Reaction Temperature (°C) | Approximate Anatase Crystal Size (nm) | Reference |

|---|---|---|

| 120 | ~2 | researchgate.netrsc.org |

| 200 | Grown from smaller crystallites | researchgate.net |

| 300 | ~20 | researchgate.netrsc.org |

Reaction Pathway Elucidation in Catalytic Processes

Dihydroxybis(ammonium lactato)titanium is frequently used as a precursor to prepare titanium-based catalysts, particularly photocatalysts like TiO2. sigmaaldrich.cnsigmaaldrich.com The reaction pathway from the molecular precursor to the final catalytically active material is crucial as it determines the key properties of the catalyst, such as crystal phase, surface area, and particle size.

The primary reaction pathway involves the controlled hydrolysis and decomposition of the precursor to form nanocrystalline TiO2, as detailed in the sections above. For photocatalysis, the anatase polymorph is often desired, and synthetic routes are tailored to yield this phase. rsc.orgresearchgate.net The precursor's water solubility and stability allow for uniform deposition onto various supports, such as silica (B1680970) or tungsten trioxide (WO3) nanofibers, before decomposition. sigmaaldrich.cnsigmaaldrich.com

The pathway can be described as follows:

Solution Preparation and Deposition : The aqueous precursor solution is mixed with a support material or used as a homogenous solution.

Hydrolysis and Condensation : Thermal treatment or pH adjustment initiates hydrolysis and condensation, forming an amorphous or poorly crystalline titania gel on the support or as a precipitate.

Crystallization : Further heating (calcination) removes the remaining organic and ammonium lactate residues and induces crystallization into the desired TiO2 polymorph (e.g., anatase). researchgate.net The conditions of this step are critical for controlling the final catalyst structure.

The catalytic activity of the resulting TiO2 is directly linked to the pathway of its formation. For example, the particle size control afforded by the thermohydrolysis of dihydroxybis(ammonium lactato)titanium allows for the synthesis of high-surface-area photocatalysts, which is beneficial for catalytic efficiency.

Applications in Advanced Materials Science Research

Precursor Chemistry for Titanium Dioxide Nanomaterials

TiBALDH serves as a fundamental building block for a range of TiO2 nanostructures. Its decomposition under controlled thermal and pH conditions allows researchers to tailor the resulting material's properties, including particle size, phase composition, and surface area, to suit specific applications. scispace.comsigmaaldrich.comresearchgate.net

Dihydroxybis(ammonium lactato)titanium is frequently employed in the synthesis of titanium dioxide nanoparticles. Through methods like hydrothermal treatment, researchers can produce anatase TiO2 nanocrystals. researchgate.netscispace.com The reaction temperature during this process is a critical factor influencing the final particle size; studies have shown that crystal size can be tuned from approximately 2 nm at 120°C to around 20 nm at 300°C. researchgate.net One study demonstrated that hydrothermal treatment of a TiBALDH solution under acidic conditions could yield anatase nanocrystals of about 5–10 nm. scispace.com Similarly, adjusting the pH to basic conditions before hydrothermal treatment is another common route to promote condensation reactions and form gels containing anatase nanoparticles. scispace.comsigmaaldrich.com

In addition to nanoparticles, TiBALDH is a preferred water-soluble precursor for fabricating TiO2 nanofibers, often through the electrospinning technique. nih.govuva.esresearchgate.net In this process, a solution containing TiBALDH and a polymer, such as polyvinylpyrrolidone (B124986) (PVP), is electrospun to create composite nanofibers. researchgate.net Subsequent calcination removes the polymer template, yielding pure TiO2 nanofibers. researchgate.net This method allows for the creation of continuous, one-dimensional nanostructures with high surface area, which are valuable in photocatalysis and sensor applications. researchgate.netucc.ie

Table 1: Influence of Synthesis Conditions on TiO2 Nanocrystal Properties Using TiBALDH Precursor An interactive table summarizing key findings from research on the synthesis of TiO2 nanoparticles via hydrothermal methods.

| Parameter | Condition | Resulting Material Properties | Reference |

| Synthesis Method | Hydrothermal (Acidic) | Anatase TiO2 nanocrystals, ~5-10 nm size | scispace.com |

| Temperature | 120°C | Anatase nanocrystals, ~2 nm size | researchgate.net |

| Temperature | 200°C | Anatase nanocrystals, ~3 nm size (sol-hydrothermal) | |

| Temperature | 300°C | Anatase nanocrystals, ~20 nm size | researchgate.net |

| pH | Basic | Promotes gel formation with anatase nanoparticles | sigmaaldrich.com |

The creation of mesoporous materials, which have pores ranging from 2 to 50 nm, is crucial for applications requiring high surface area, such as catalysis and energy storage. researchgate.net Dihydroxybis(ammonium lactato)titanium is an effective precursor for synthesizing mesoporous titania structures. nih.govuva.es It can be used to create mesoporous silica (B1680970) loaded with TiO2 nanoparticles for photocatalytic applications. nih.govuva.es

Research has also demonstrated the synthesis of mesoporous TiO2 microspheres via a facile hydrothermal process using TiBALDH. scispace.com After sintering, these microspheres exhibit a pure anatase phase with a high specific surface area and average pore widths between 7 and 9.3 nm. scispace.com The controlled hydrolysis of TiBALDH is advantageous in template-assisted synthesis, where surfactants like cetyltrimethylammonium bromide (CTAB) can be used to direct the formation of ordered porous networks. researchgate.net The stability of TiBALDH in aqueous solutions makes it compatible with biomolecule-based templating for creating complex, bio-inspired nanostructures. rsc.org

TiBALDH is a valuable precursor for depositing TiO2 thin films and coatings on various substrates. These films are often developed for their photocatalytic, self-cleaning, or protective properties. Methods such as sol-gel deposition and cathodic galvanostatic electrolysis have been successfully used with TiBALDH. scispace.com

A comparative study found that TiO2 thin films produced from a TiBALDH precursor exhibited enhanced photocatalytic efficiency compared to those made from the more conventional titanium tetra-isopropoxide (TTIP). The films derived from TiBALDH also showed a smaller average particle size of 10–25 nm, which contributes to their superior performance. This makes TiBALDH a preferential precursor for applications where high photocatalytic activity and small TiO2 particle size are required.

To enhance the properties of TiO2, particularly its ability to absorb visible light for photocatalysis, researchers often employ doping strategies. Doping involves introducing other metal or non-metal ions into the TiO2 crystal lattice. rsc.orguva.es Molybdenum (Mo) is one such dopant known to narrow the band gap of TiO2 and improve the separation of photogenerated electrons and holes. scispace.com

Dihydroxybis(ammonium lactato)titanium has been successfully used as the titanium source in the synthesis of Mo-doped TiO2. nih.gov In one-pot hydrothermal methods, TiBALDH is combined with a molybdenum source, such as ammonium (B1175870) heptamolybdate, to produce Mo-doped TiO2 nanoparticles. nih.gov The similarity in the ionic radii of Mo⁵⁺/Mo⁶⁺ and Ti⁴⁺ allows molybdenum to effectively substitute titanium in the lattice structure with minimal distortion. nih.gov This modification enhances the material's photocatalytic activity under visible light, opening up new possibilities for solar energy utilization. scispace.com

Role in Photocatalytic Systems Research

Photocatalysis is a process where a semiconductor material, like TiO2, absorbs light to generate reactive oxygen species that can decompose pollutants. TiO2 is one of the most widely studied photocatalysts due to its high efficiency, chemical stability, and low cost. The nanomaterials synthesized from Dihydroxybis(ammonium lactato)titanium are central to advancing research in this area.

TiO2 nanomaterials derived from TiBALDH are extensively studied for their potential in environmental remediation, such as purifying water by degrading organic pollutants like dyes and herbicides. rsc.org When TiO2 is irradiated with light of sufficient energy, it creates electron-hole pairs that react with water and oxygen to produce highly reactive hydroxyl radicals and superoxide (B77818) anions. These radicals can break down complex organic molecules into simpler, harmless substances like carbon dioxide and water.

Research has shown that TiO2 nanoparticles, nanofibers, and thin films produced from TiBALDH are effective in the photocatalytic degradation of model pollutants like methylene (B1212753) blue and resazurin (B115843) dye. scispace.comresearchgate.net The high surface area of mesoporous structures and nanofibers enhances the catalytic activity by providing more active sites for the reaction to occur. ucc.ie Furthermore, modifying the TiO2 with dopants like molybdenum, using TiBALDH as the precursor, has been shown to improve photocatalytic performance under visible light, making the process more energy-efficient and applicable to solar-powered remediation systems. scispace.comnih.gov

Table 2: Photocatalytic Degradation Efficiency of TiO2-Based Materials An interactive table summarizing the performance of various TiO2 materials in degrading pollutants.

| TiO2 Material Source | Dopant/Modification | Target Pollutant | Key Finding | Reference |

| TiBALDH | None (Thin Film) | Resazurin Dye | Enhanced photocatalytic efficiency compared to TTIP-derived films. | |

| TiBALDH | Mo-doped | Methylene Blue | Mo-doping narrows the band gap, increasing absorption in the visible region and enhancing degradation under solar light. | scispace.comresearchgate.net |

| TiBALDH | None (Nanofibers) | Methylene Blue | Nanofibrous structure provides high surface area, improving photocatalytic activity. | ucc.ie |

| General TiO2 | Pt-deposited | Diuron | Platinization increased the degradation rate constant by approximately 4 times compared to standard P-25 TiO2. | |

| General TiO2 | None | Orange G (Azo Dye) | Degradation was faster under acidic conditions (pH 3.0) and with higher catalyst concentration. |

Integration in Energy Conversion Systems Research

The utility of Dihydroxybis(ammonium lactato)titanium extends significantly into energy conversion systems, where it is a key precursor for fabricating components for solar cells and advanced batteries.

A hydrothermal route using an acidic solution of Dihydroxybis(ammonium lactato)titanium has been successfully employed to prepare white anatase TiO2. researchgate.net The resulting nanocrystals exhibit a sharp contour with a crystallite size of approximately 5–10 nm. researchgate.net After sintering at 500°C, the material possesses a specific surface area of 97 m²/g and an average pore diameter of about 8.5 nm, characteristics that make it a highly suitable candidate for DSSC photoanodes. researchgate.net

Furthermore, research into the thermohydrolysis of this precursor in neutral aqueous solutions reveals that it decomposes to produce anatase nanocrystals with a very narrow size distribution. researchgate.net The crystal size is almost exclusively determined by the reaction temperature, a finding that allows for precise control over the nanoparticle dimensions. researchgate.net

| Reaction Temperature (°C) | Resulting Crystal Size (nm) |

|---|---|

| 120 | ~2 |

| 300 | ~20 |

This table demonstrates the direct relationship between the processing temperature of the Dihydroxybis(ammonium lactato)titanium precursor and the size of the resulting anatase nanocrystals, a critical parameter for optimizing photoanode performance in DSSCs. researchgate.net

Dihydroxybis(ammonium lactato)titanium(IV) has been identified as a critical raw material in the synthesis of advanced cathode materials for lithium-ion batteries. frontiersin.orgnih.gov Specifically, it serves as the titanium source for producing carbon-coated, manganese-doped Lithium Titanium Phosphate (B84403) (Li2Mn0.1Ti1.9(PO4)3). frontiersin.orgnih.gov This material is synthesized via a spray drying method, where an aqueous solution of the titanium precursor is combined with solutions of lithium dihydrogen phosphate, lithium acetate, and manganese acetate. frontiersin.orgnih.gov The mixture is then spray-dried and subjected to high-temperature sintering with a carbon source to yield the final composite material. nih.gov

The resulting material, LMTP0.1/CA-700 (sintered at 700°C), exhibits good crystallinity and a well-defined structure. frontiersin.orgnih.govnih.gov Rietveld refinement of X-ray diffraction data confirmed the crystal structure and provided precise lattice parameters. frontiersin.orgnih.gov In this structure, manganese atoms occupy 10% of the titanium atom positions within the crystal lattice. frontiersin.orgresearchgate.net This doping is crucial for enhancing the electrochemical properties of the battery material. frontiersin.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 11.9372 |

| b (Å) | 8.5409 |

| c (Å) | 8.5979 |

| α, β, γ (°) | 90 |

| Volume (ų) | 876.59 |

This table summarizes the refined lattice parameters for the Mn-doped Li₂Mn₀.₁Ti₁.₉(PO₄)₃ material synthesized using Dihydroxybis(ammonium lactato)titanium as the titanium precursor. frontiersin.orgnih.gov

In terms of performance, cells fabricated with this cathode material demonstrate promising electrochemical stability. The LMTP0.1/CA-700 material provides a discharge specific capacity of approximately 65 mAh/g, with a capacity decay of only 3% over 200 cycles at a current density of 200 mA/g. nih.gov Another study reported a discharge capacity of 59.1 mAh/g with a decay of only 0.6% over 1,000 cycles, showcasing its potential for long-life lithium-ion batteries. nih.gov

Contribution to Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique chemistry of Dihydroxybis(ammonium lactato)titanium also facilitates its use in the challenging synthesis of titanium-based MOFs and other complex coordination polymers.

The synthesis of Ti-based MOFs is known to be difficult due to the high reactivity of common titanium precursors. ntu.edu.sgrsc.org However, their successful creation yields materials with unique potential for applications like gas separation. Research has shown that Ti-MOFs, such as MIL-125 and its amino-functionalized derivative NH2-MIL-125, can be incorporated into mixed matrix membranes (MMMs). ntu.edu.sg These membranes have been studied for the separation of gas mixtures like CO2/CH4 and CO2/N2. ntu.edu.sg The inclusion of the Ti-MOF particles was found to enhance both the permeability and the selectivity for CO2, demonstrating their utility in gas purification processes. ntu.edu.sg

In related research, the H2S-resistant, amino-functionalized Ti-MOF MIL-125 has been investigated for the simultaneous removal of CO2 and H2S from natural gas and biogas streams, further underscoring the importance of developing stable Ti-MOFs for industrial gas separation applications. researchgate.net

Dihydroxybis(ammonium lactato)titanium is itself an organic-inorganic hybrid material, where a central titanium atom is chelated by organic lactate (B86563) ligands. smolecule.com This structure makes it an exemplary model and precursor for the intentional design of more complex hybrid materials. The decomposition of the compound, involving the removal of its organic lactate and ammonium components to form an inorganic titania network, is a fundamental process in creating such materials. researchgate.net

This concept is further illustrated in the development of other functional hybrid titanium systems. For instance, researchers have successfully synthesized a highly acidic, microporous hybrid titanium phosphate material (H-TiPOx) by incorporating an organic molecule, 5-aminosalicylic acid, directly into the titanium phosphate framework. rsc.org While not using the exact same precursor, this work exemplifies the principle of integrating organic functional units into an inorganic titanium-based structure to create materials with tailored properties, such as high surface acidity for catalysis. rsc.org The use of chelated, water-soluble precursors like Dihydroxybis(ammonium lactato)titanium is a key strategy in enabling the synthesis of such sophisticated organic-inorganic hybrid materials.

Catalytic Applications in Organic Synthesis Research

Dihydroxybis(ammonium lactato)titanium(IV) is a versatile and water-soluble titanium complex that has garnered attention for its catalytic activity in various organic transformations. Its utility stems from the Lewis acidic nature of the titanium center and the potential for the ligands to participate in reaction mechanisms.

Dihydroxybis(ammonium lactato)titanium(IV) serves as an effective catalyst for esterification reactions, the process of forming an ester from a carboxylic acid and an alcohol. researchgate.netmdpi.com The catalytic activity of titanium compounds in esterification is well-documented, and it is generally accepted that the Lewis acidic titanium center plays a crucial role. researchgate.netmdpi.com The mechanism involves the coordination of the carboxylic acid to the titanium center, which activates the carbonyl group towards nucleophilic attack by the alcohol. youtube.com

In a general mechanism for titanium-catalyzed esterification, the titanium alkoxide catalyst reacts with the carboxylic acid. This is followed by coordination of the alcohol and subsequent ester formation with the regeneration of the catalyst. While specific studies detailing the kinetics of Dihydroxybis(ammonium lactato)titanium(IV) are not widely available, the general principles of titanium catalysis apply. The presence of hydroxyl and lactate ligands can influence the catalyst's solubility and reactivity profile. Some research suggests that for certain titanium catalysts, the catalytic cycle involves not just the Lewis acidity of the titanium, but also the Brønsted basicity of a titanium-bound carboxylate group, highlighting an amphoteric nature of the catalyst. researchgate.net

Table 1: General Features of Titanium-Catalyzed Esterification

| Feature | Description |

| Catalyst | Dihydroxybis(ammonium lactato)titanium(IV) and other titanium alkoxides. |

| Reactants | Carboxylic acids (aromatic, aliphatic) and alcohols. |

| General Mechanism | Activation of the carboxylic acid via coordination to the Lewis acidic titanium center, followed by nucleophilic attack by the alcohol. |

| Advantages | Can be effective for acid-sensitive substrates where strong acid catalysts lead to side reactions. utwente.nl |

Note: This table is based on general principles of titanium-catalyzed esterification and may not reflect the specific performance of Dihydroxybis(ammonium lactato)titanium(IV) in all cases.

The compound is also utilized as a catalyst in polymerization processes, particularly in the ring-opening polymerization (ROP) of lactones and lactides to produce polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). researchgate.netmdpi.com These biodegradable polymers are of significant interest for biomedical applications and as sustainable plastics.

The catalytic mechanism for the ROP of lactones by titanium alkoxides generally proceeds via a coordination-insertion mechanism. utwente.nlresearchgate.net The lactone monomer coordinates to the titanium center, followed by nucleophilic attack of an alkoxide group (either from the catalyst itself or an initiator alcohol) on the carbonyl carbon of the lactone. This leads to the opening of the ring and the formation of a growing polymer chain that remains attached to the titanium center. Subsequent monomer units add in a similar fashion. The structure of the ligands around the titanium center can influence the stereoselectivity of the polymerization, which is particularly important for lactide polymerization to control the properties of the resulting PLA.

Research on various titanium complexes has shown that their catalytic activity and the molecular weight of the resulting polymers can be tuned by modifying the ligand environment. mdpi.commdpi.com For instance, multimetallic titanium complexes have been investigated for the ROP of ε-caprolactone and rac-lactide, demonstrating that the catalyst structure has a significant impact on the polymerization kinetics and the properties of the final polymer. mdpi.commdpi.com

Table 2: Ring-Opening Polymerization (ROP) Catalyzed by Titanium Complexes

| Monomer | Catalyst Type | General Outcome |

| ε-Caprolactone (ε-CL) | Titanium alkoxide complexes | Production of polycaprolactone (PCL) with varying molecular weights. mdpi.com |

| rac-Lactide (rac-LA) | Titanium alkoxide complexes | Production of polylactide (PLA) with potential for stereocontrol. researchgate.netmdpi.com |

Note: This table illustrates the general application of titanium complexes in ROP. The specific performance of Dihydroxybis(ammonium lactato)titanium(IV) may vary.

The catalytic activity of Dihydroxybis(ammonium lactato)titanium(IV) in the aforementioned reactions is fundamentally linked to its character as a Lewis acid. researchgate.net A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In this compound, the titanium(IV) center is electron-deficient and can coordinate to the oxygen atoms of carbonyl groups in substrates like carboxylic acids and lactones. mdpi.comwikipedia.org This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

The Lewis acidity of titanium complexes can be tuned by the ligands attached to the metal center. researchgate.net While detailed studies quantifying the Lewis acidity of Dihydroxybis(ammonium lactato)titanium(IV) are scarce, it is known that titanium(IV) complexes, in general, are effective Lewis acid catalysts for a variety of organic reactions beyond esterification and polymerization. researchgate.net The lactate and hydroxide (B78521) ligands in Dihydroxybis(ammonium lactato)titanium(IV) will modulate the Lewis acidity of the titanium center compared to other titanium compounds like titanium tetrachloride.

Development of Sensing Materials

A notable application of Dihydroxybis(ammonium lactato)titanium(IV) is as a precursor in the development of colorimetric sensors, particularly for the detection of hydrogen fluoride (B91410) (HF). researchgate.net It readily forms a complex with pyrocatechol (B87986) violet (PV), a dye that changes color in the presence of certain metal ions. researchgate.net The resulting PV-titanium complex exhibits a distinct color, which changes upon exposure to HF.

Research has shown that a pyrocatechol violet-titanium(IV) bis(ammonium lactato)dihydroxide (PV-TALH) complex can be used as a colorimetric HF sensing dye. researchgate.net The complex has a dark blue color, which visibly changes to light yellow upon contact with HF. This color change is due to the high affinity of the fluoride ion for titanium, which leads to the cleavage of the PV-titanium complex. The sensing mechanism involves the displacement of the pyrocatechol violet from the titanium center by fluoride ions. This is followed by the protonation of the liberated PV dye, causing the color change. This system shows high selectivity for HF over other acids. researchgate.net

Table 3: Dihydroxybis(ammonium lactato)titanium(IV) in HF Sensing

| Component | Role |

| Dihydroxybis(ammonium lactato)titanium(IV) | Forms a colored complex with the dye and provides a binding site for fluoride ions. |

| Pyrocatechol Violet (PV) | A dye that changes color upon complexation with titanium and subsequent displacement by fluoride. |

| Hydrogen Fluoride (HF) | The analyte that is detected through the color change of the complex. |

This table summarizes the components and their roles in the colorimetric sensing of HF.

Precursor for Other Inorganic Compounds (e.g., BaTiO3 nanoparticles)

Dihydroxybis(ammonium lactato)titanium(IV) is also a valuable precursor for the synthesis of other inorganic materials, such as barium titanate (BaTiO3) nanoparticles. researchgate.net Barium titanate is a ferroelectric ceramic with a wide range of applications in electronics, including multilayer ceramic capacitors and thermistors. mdpi.comrroij.com

The use of Dihydroxybis(ammonium lactato)titanium(IV) as a titanium source offers advantages in the synthesis of BaTiO3 nanoparticles due to its water solubility, which allows for solution-based synthesis methods under mild conditions. One reported method involves the room temperature synthesis of BaTiO3 nanopowder using Dihydroxybis(ammonium lactato)titanium(IV) and barium hydroxide as starting materials in a mixed solvent system. This approach yielded a cubic phase of BaTiO3 with an average particle size of 35.8 nm after a 7-day reaction. The formation mechanism in such precipitation methods generally involves the initial formation of a Ba-Ti gel, followed by nucleation and growth of BaTiO3 crystals, which can be influenced by factors such as pH and the presence of surfactants. mdpi.com

Table 4: Synthesis of BaTiO3 Nanoparticles

| Precursors | Synthesis Method | Resulting Material | Average Particle Size |

| Dihydroxybis(ammonium lactato)titanium(IV), Barium hydroxide | Room temperature precipitation | Cubic phase BaTiO3 | 35.8 nm |

This table presents findings from a specific study on the synthesis of BaTiO3 nanoparticles using Dihydroxybis(ammonium lactato)titanium(IV) as a precursor. researchgate.net

Biomedical Engineering Precursor Materials Research (excluding clinical trials)

Potential in Biocompatible Coatings Research

The application of biocompatible coatings to metallic implants, such as those made from titanium and its alloys, is a critical area of research aimed at improving their integration with bone tissue and reducing the risk of implant failure. researchgate.netmdpi.com Dihydroxybis(ammonium lactato)titanium serves as a valuable precursor in the sol-gel synthesis of thin, uniform, and bioactive titanium dioxide coatings. nih.govnih.gov

One of the key advantages of using this precursor is its miscibility with water, which facilitates low-temperature processing and the incorporation of biological molecules. nih.govrsc.org Research has shown that TiO2 coatings can enhance the bioactivity of implants by promoting the formation of a bone-like apatite layer on their surface when exposed to simulated body fluid. researchgate.net The resulting nanostructured surfaces have been found to positively influence cell adhesion, proliferation, and differentiation of osteoblast-like cells, which are crucial for bone regeneration. nih.govresearchgate.net

Furthermore, TiO2 coatings derived from such precursors are being investigated for their potential to impart antibacterial properties to implant surfaces, a critical factor in preventing post-operative infections. prjn.orgnih.gov The photocatalytic activity of certain crystalline forms of TiO2, such as anatase, can be harnessed to generate reactive oxygen species that are effective against a broad spectrum of bacteria. nih.gov The ability to create nanocrystalline anatase TiO2 from Dihydroxybis(ammonium lactato)titanium at relatively low temperatures makes it a promising candidate for developing such functional coatings. researchgate.net

Interactive Data Table: Properties of TiO2 Coatings from Dihydroxybis(ammonium lactato)titanium Precursor Research

| Property Investigated | Research Finding | Potential Biomedical Impact |

| Surface Morphology | Formation of uniform, nanostructured TiO2 coatings. researchgate.net | Enhanced surface area for cell interaction and integration. |

| Bioactivity | Promotes the formation of hydroxyapatite (B223615) in simulated body fluid. researchgate.net | Improved osseointegration of implants. |

| Cell Adhesion and Proliferation | Increased adhesion and proliferation of osteoblast-like cells. researchgate.net | Faster and more stable implant fixation. |

| Antibacterial Properties | Potential to create photocatalytically active anatase TiO2 coatings. nih.govresearchgate.net | Reduced risk of implant-associated infections. |

Role in Scaffold and Biomaterial Synthesis Research

In the field of tissue engineering, there is a significant need for three-dimensional porous scaffolds that can support cell growth and guide tissue regeneration, particularly for bone defects. Titanium dioxide is being explored as a material for creating such scaffolds due to its biocompatibility and mechanical properties. nih.gov Dihydroxybis(ammonium lactato)titanium is a candidate precursor for the fabrication of these porous structures through various methods, including sol-gel and foam replication techniques. rsc.org

The synthesis of highly porous TiO2 scaffolds with interconnected macroporosity is essential to allow for cell infiltration, nutrient transport, and vascularization. Research has demonstrated the fabrication of TiO2 scaffolds with pore sizes in the range of 100 to 350 μm, which is considered suitable for bone tissue engineering applications. These scaffolds have also shown the ability to support the formation of apatite, indicating their potential for bioactivity.

The use of a water-soluble precursor like Dihydroxybis(ammonium lactato)titanium in the synthesis of these scaffolds offers advantages in terms of processability and the potential for creating composite biomaterials. rsc.org For instance, it allows for the homogeneous incorporation of other bioactive components, such as hydroxyapatite or biopolymers, into the scaffold matrix to further enhance its biological performance. The ability to control the nanostructure of the TiO2 within the scaffold walls can also influence cellular responses. nih.gov For example, nanostructured surfaces can promote the osteogenic differentiation of stem cells, leading to more effective bone regeneration. nih.gov

Interactive Data Table: Research Findings on TiO2 Scaffolds from Precursor-Based Synthesis

| Scaffold Property | Research Finding | Implication for Biomaterial Synthesis |

| Porosity and Pore Size | Achieved macroporosity in the range of 100-350 μm. | Suitable for cell infiltration and tissue ingrowth. |

| Bioactivity | Demonstrated apatite-forming ability in simulated body fluid. | Potential for strong bonding with host bone tissue. |

| Mechanical Properties | Fabrication of scaffolds with mechanical properties suitable for bone defect repair is an active area of research. nih.gov | Potential to provide mechanical support during tissue regeneration. |

| Nanostructure | Synthesis of nanostructured TiO2 within the scaffold architecture. nih.gov | Enhanced cellular response and osteogenic potential. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

A thorough literature review did not yield any dedicated studies employing Density Functional Theory (DFT) to investigate the electronic structure and bonding of Dihydroxybis(ammonium lactato)titanium. Research involving this compound, often referred to by the acronym TiBALDH, primarily focuses on its application as a precursor, with characterization centered on the resulting materials rather than the starting complex. While DFT is a common method for analyzing the electronic properties of titanium complexes, nih.govmdpi.comqmul.ac.uk no specific calculations or results for Dihydroxybis(ammonium lactato)titanium have been published.

Molecular Dynamics Simulations of Solution Behavior